[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxylate
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Overview
Description
1-(4-methylphenyl)sulfonyl-5-oxo-2-pyrrolidinecarboxylic acid [[amino-(4-nitrophenyl)methylidene]amino] ester is a proline derivative.
Scientific Research Applications
Structural Characterization in Metal Complexes
This compound's structure and interaction have been explored in metal complexes. A study by Sousa et al. (2001) found that the interaction of related compounds leads to the formation of different metal complexes, which have been characterized using various methods including magnetic measurements, IR, mass spectrometry, and X-ray crystallography. This research suggests its potential applications in the field of coordination chemistry and materials science Sousa et al. (2001).
Impact on Intramolecular Hydrogen Bonding
Sigalov et al. (2017) studied compounds with structural similarities to our subject compound, focusing on intramolecular hydrogen bonding influenced by UV irradiation. This research may provide insights into the behavior of similar compounds under different conditions, which could be relevant for photodynamic therapy or molecular electronics Sigalov et al. (2017).
Applications in Heterocyclic Compound Synthesis
Benetti et al. (2002) investigated the Wittig reaction of related compounds, leading to the formation of heterocyclic compounds. This research may indicate potential applications in organic synthesis and pharmaceutical compound development Benetti et al. (2002).
properties
Molecular Formula |
C19H18N4O7S |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H18N4O7S/c1-12-2-8-15(9-3-12)31(28,29)22-16(10-11-17(22)24)19(25)30-21-18(20)13-4-6-14(7-5-13)23(26)27/h2-9,16H,10-11H2,1H3,(H2,20,21) |
InChI Key |
GUHSSAKFHUPPEL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)O/N=C(/C3=CC=C(C=C3)[N+](=O)[O-])\N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)ON=C(C3=CC=C(C=C3)[N+](=O)[O-])N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)ON=C(C3=CC=C(C=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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